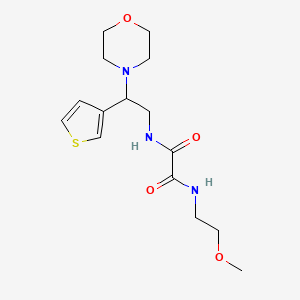
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O4S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine Ring : Enhances solubility and biological activity.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Methoxyethyl Group : May influence pharmacokinetics and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of oxalyl chloride with appropriate amines under controlled conditions. The general synthetic route includes:
- Formation of an oxalyl chloride intermediate from oxalic acid.
- Reaction with 2-methoxyethylamine and morpholino compounds to yield the desired oxalamide.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways, leading to therapeutic effects in various conditions. Research indicates that it can act as an inhibitor or modulator in biochemical pathways relevant to disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of oxalamides exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties.
- The mechanism involves the induction of apoptosis in tumor cells through mitochondrial pathways.
-
Antimicrobial Properties :
- Preliminary tests indicate that the compound has antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
-
Neuroprotective Effects :
- Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | Anticancer | Induces apoptosis in cancer cell lines |
| N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamide | Antimicrobial | Effective against Gram-positive bacteria |
| N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | Neuroprotective | Protects against oxidative stress |
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-6-3-16-14(19)15(20)17-10-13(12-2-9-23-11-12)18-4-7-22-8-5-18/h2,9,11,13H,3-8,10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIEHPTQNZSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













